

FIT-039 chemical structure and properties

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An In-Depth Technical Guide to FIT-039: A Novel CDK9 Inhibitor

Introduction

FIT-039 is a novel, selective, and orally active small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It has garnered significant attention within the scientific community for its potent antiviral activity against a broad spectrum of DNA viruses.[3][4][5] By targeting a host cellular factor essential for viral gene expression, FIT-039 presents a promising therapeutic strategy, particularly for infections caused by drug-resistant viral strains.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of FIT-039, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

FIT-039, with the chemical name N-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridine-4-carbothioamide, is a small molecule with a well-defined structure.[2] Its fundamental properties are summarized in the table below.



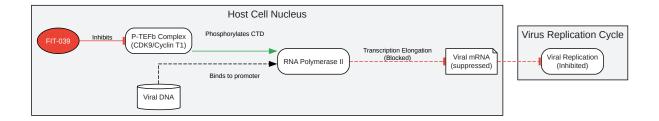
Property	Value	Reference
CAS Number	1113044-49-7	[1][2]
Molecular Formula	C17H18FN3S	[2]
Molecular Weight	315.41 g/mol	[2]
IUPAC Name	N-(5-fluoro-2-(piperidin-1- yl)phenyl)pyridine-4- carbothioamide	[2]
SMILES Code	S=C(C1=CC=NC=C1)NC2=C C(F)=CC=C2N3CCCCC3	[2]
Appearance	Solid powder	[2]
Purity	>98%	[2]
Solubility	DMSO: 10 mM	[6]

Mechanism of Action: Inhibition of CDK9-Mediated Transcription

FIT-039 exerts its antiviral effect by selectively inhibiting the host cell kinase, CDK9.[3] CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also includes a cyclin partner (primarily Cyclin T1).[4][7] P-TEFb plays a pivotal role in the regulation of gene expression by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II).[4] This phosphorylation event is essential for the transition from abortive to productive transcription elongation.

Many DNA viruses hijack the host cell's transcriptional machinery for the expression of their own genes.[4] By inhibiting CDK9, **FIT-039** prevents the phosphorylation of RNAP II, leading to a suppression of viral mRNA transcription and subsequent inhibition of viral replication.[3][4] This mechanism is distinct from many conventional antiviral drugs that directly target viral enzymes, offering a potential advantage against the development of drug resistance.[3]





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Caption: Mechanism of action of FIT-039.

Pharmacological Properties and In Vitro Activity

FIT-039 is an ATP-competitive inhibitor of CDK9.[1] It has demonstrated potent and selective inhibitory activity against a wide range of DNA viruses in cell culture models.

Target/Virus	Assay/Cell Line	IC50/EC50 Value	CC50 Value	Reference
CDK9/cyclin T1	Kinase Assay	5.8 μM (IC50)	-	[1]
Herpes Simplex Virus 1 (HSV-1)	Plaque Reduction Assay	0.69 μM (IC50)	>20 μM	[1][8]
HSV-1 Genome Replication	-	0.69 μM (EC50), 4.0 μM (EC80)	-	[1]
Hepatitis B Virus (HBV)	HepG2/NTCP cells	0.33 μM (IC50)	>50 μM	[5]
Human Immunodeficienc y Virus 1 (HIV-1)	Chronically infected cells	1.4-2.1 μM (EC50)	>20 μM	[8]

FIT-039 has also shown efficacy against Herpes Simplex Virus 2 (HSV-2), human adenovirus, and human cytomegalovirus (CMV).[3] Furthermore, it has been shown to impair the



proliferation of Kaposi's sarcoma-associated herpesvirus (KSHV)-positive primary effusion lymphoma (PEL) cells.[9][10] A key finding is that **FIT-039** does not affect host cell cycle progression or proliferation at effective antiviral concentrations, indicating a favorable safety profile.[3]

In Vivo Efficacy and Preclinical Studies

The promising in vitro activity of **FIT-039** has been translated into in vivo efficacy in various animal models.

- Murine HSV-1 Infection Model: Topical application of a FIT-039 ointment suppressed skin lesion formation in mice infected with HSV-1, including an acyclovir-resistant strain.[3]
 Treatment with a 5% to 10% FIT-039 ointment led to the complete regression of zosteriform spread.[1]
- Primary Effusion Lymphoma (PEL) Xenograft Model: Administration of FIT-039 drastically inhibited the growth of PEL in a xenograft model, highlighting its potential as an anticancer agent for KSHV-associated malignancies.[9]
- HBV-Infected Chimeric Mice: In chimeric mice with human hepatocytes infected with HBV,
 FIT-039 significantly enhanced the antiviral activity of entecavir.[5]

Importantly, these preclinical studies reported no noticeable adverse effects, with mice showing no significant drug-related changes in body weight or serum human-albumin concentrations.[3] [5]

Clinical Trials

The preclinical success of **FIT-039** has led to its evaluation in human clinical trials for virally induced conditions.

Verruca Vulgaris (Common Warts): A phase I/II randomized controlled trial evaluated the safety and efficacy of a FIT-039 transdermal patch for the treatment of common warts caused by human papillomavirus (HPV).[4][11] While the primary endpoint of complete lesion disappearance was not met, the study demonstrated the safety of the FIT-039 patch. [11][12]



Cervical Intraepithelial Neoplasia (CIN): A phase I/II clinical trial investigated the safety and pharmacokinetics of a FIT-039-releasing vaginal tablet for the treatment of CIN1 or 2.[13][14] The study demonstrated the safety and validity of the transvaginal administration of FIT-039. [13][14] Following a single transvaginal dose, the maximum plasma concentration (Cmax) was observed at 6-7 hours, with a terminal elimination half-life (t1/2) of approximately 12-15 hours.[13][14]

Clinical Trial Parameter	50 mg/day Dose	100 mg/day Dose	Reference
Cmax (mean ± SD)	4.5 ± 0.5 ng/mL	4.4 ± 1.4 ng/mL	[13][14]
t1/2 (mean ± SD)	14.8 ± 2.1 hours	12.1 ± 2.6 hours	[13][14]

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research institutions. However, based on published literature, the general methodologies employed in the evaluation of **FIT-039** can be summarized as follows:

In Vitro Antiviral Assays (General Workflow)

- Cell Culture: Appropriate host cells (e.g., HEK293, HeLa, HepG2) are cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.
- Virus Infection: Cells are infected with the virus of interest at a specific multiplicity of infection (MOI).
- Drug Treatment: Following viral adsorption, the cells are treated with various concentrations of **FIT-039** or a vehicle control (e.g., DMSO).
- Incubation: The treated, infected cells are incubated for a defined period to allow for viral replication.
- Quantification of Viral Replication: The extent of viral replication is assessed using various methods, such as:
 - Plaque Reduction Assay: To determine the number of infectious virus particles.

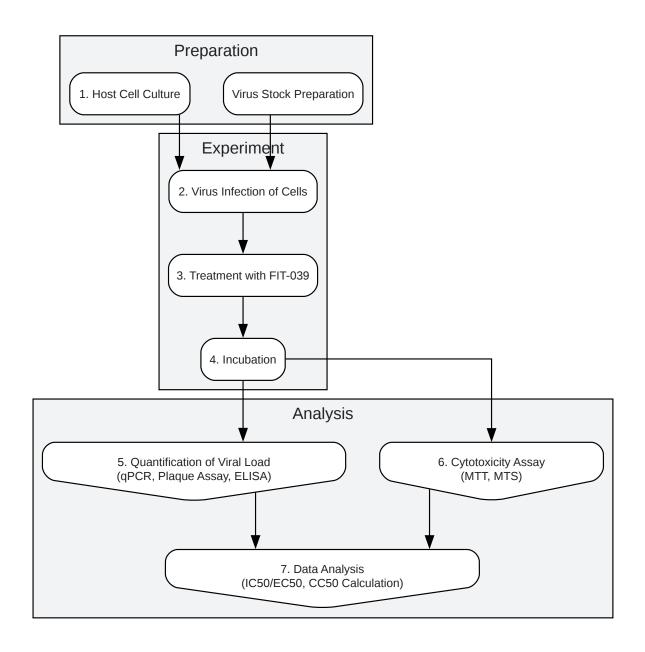






- Quantitative PCR (qPCR): To measure the levels of viral DNA or RNA.
- Enzyme-Linked Immunosorbent Assay (ELISA): To quantify viral antigen production (e.g., HIV-1 p24).[2]
- Western Blotting: To detect the expression of viral proteins.
- Cytotoxicity Assay: The effect of FIT-039 on host cell viability is determined in parallel using assays such as the MTT or MTS assay to calculate the 50% cytotoxic concentration (CC50).
- Data Analysis: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated from the dose-response curves.





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Caption: General experimental workflow for in vitro antiviral assays of FIT-039.

In Vivo Murine HSV-1 Model

• Animal Model: BALB/c mice are typically used.

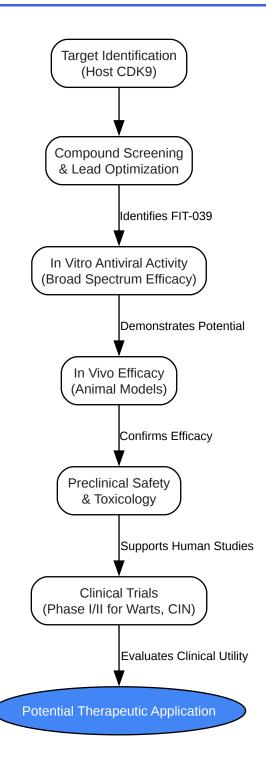


- Infection: Mice are epicutaneously infected with HSV-1 on the flank.
- Treatment: A topical ointment containing **FIT-039** (e.g., 5% or 10%) or a placebo is applied to the infected area, typically twice daily.[1]
- Monitoring: The development of skin lesions and the general health of the mice (including body weight) are monitored daily.
- Endpoint: The severity of skin lesions is scored, and survival rates are recorded.

Logical Relationships in the Development of FIT-039

The development of **FIT-039** as a therapeutic agent follows a logical progression from fundamental research to clinical application.





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Caption: Logical progression of **FIT-039** development.

Conclusion

FIT-039 is a promising antiviral and potential anticancer agent with a novel mechanism of action that targets the host cell factor CDK9. Its broad-spectrum activity against various DNA



viruses, favorable preclinical safety profile, and efficacy in animal models have established a strong foundation for its clinical development. While early-phase clinical trials have demonstrated its safety in humans, further studies are warranted to fully elucidate its therapeutic efficacy in various indications. The continued investigation of **FIT-039** and other CDK9 inhibitors holds significant promise for the development of new treatments for a range of viral and neoplastic diseases.

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